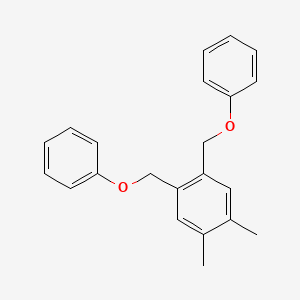
1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene: is an organic compound with a complex aromatic structure It consists of a benzene ring substituted with two methyl groups at positions 1 and 2, and two phenoxymethyl groups at positions 4 and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-dimethylbenzene (o-xylene) and phenol.
Formation of Phenoxymethyl Groups: The phenol is first converted to phenoxymethyl chloride using formaldehyde and hydrochloric acid.
Substitution Reaction: The phenoxymethyl chloride is then reacted with 1,2-dimethylbenzene in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The phenoxymethyl groups can be reduced to form hydroxymethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Bromine (Br₂) in the presence of a Lewis acid such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of 1,2-dimethyl-4,5-bis(carboxymethyl)benzene.
Reduction: Formation of 1,2-dimethyl-4,5-bis(hydroxymethyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene involves its interaction with various molecular targets. The phenoxymethyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and other biomolecules. The methyl groups can affect the compound’s hydrophobicity and overall molecular stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dimethyl-4,5-bis(methoxymethyl)benzene
- 1,2-Dimethyl-4,5-bis(ethoxymethyl)benzene
- 1,2-Dimethyl-4,5-bis(butoxymethyl)benzene
Uniqueness
1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene is unique due to the presence of phenoxymethyl groups, which provide distinct electronic and steric properties compared to other alkoxymethyl-substituted benzenes. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
870104-66-8 |
|---|---|
Molekularformel |
C22H22O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1,2-dimethyl-4,5-bis(phenoxymethyl)benzene |
InChI |
InChI=1S/C22H22O2/c1-17-13-19(15-23-21-9-5-3-6-10-21)20(14-18(17)2)16-24-22-11-7-4-8-12-22/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
QLKUIVKBBIYKOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)COC2=CC=CC=C2)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















